3-[3-(Carboxymethyl)phenyl]benzoic acid

Coordination Chemistry pH-Controlled Synthesis Deprotonation

This bifunctional linker features two chemically distinct carboxylic acid groups—an aryl COOH and an alkyl carboxymethyl—with differentiated pKa values enabling pH-controlled stepwise metalation. The non-linear 3,3'-substitution imparts a kinked geometry essential for constructing MOFs with non-coplanar architectures and unique binding pockets. Unlike symmetric 4,4'-linkers, this compound induces porosity and distinct coordination environments. Ideal for coordination polymers and asymmetric catalysis research. Request a quote or order now.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1365272-23-6
Cat. No. B037035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Carboxymethyl)phenyl]benzoic acid
CAS1365272-23-6
Synonyms3-[3-(CarboxyMethyl)phenyl]benzoic acid
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O
InChIInChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
InChIKeyVRQGZJATEFPTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6): A Bifunctional Biphenyl Building Block for Advanced Materials and Organic Synthesis


3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6) is a biphenyl derivative with a benzoic acid moiety at the 3-position and a carboxymethyl substituent at the 3'-position of the second phenyl ring [1]. It possesses a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol [1]. This compound is a bifunctional organic linker, featuring two distinct carboxylic acid groups: an aromatic carboxylic acid directly attached to the biphenyl core and an aliphatic carboxylic acid (acetic acid moiety) separated by a methylene bridge. It is commercially available as a research chemical with typical purities of 95% or higher from multiple specialized vendors [2].

Why 3-[3-(Carboxymethyl)phenyl]benzoic Acid Cannot Be Substituted by Common Biphenyl Dicarboxylates


Generic substitution with common biphenyl linkers such as 4,4'-biphenyldicarboxylic acid (H2BPDC) or its simple regioisomers fails to replicate the specific electronic and geometric environment of 3-[3-(carboxymethyl)phenyl]benzoic acid. This compound is unique among its class due to the presence of two chemically distinct carboxylic acid groups: an aryl carboxylic acid (directly on the biphenyl) and an alkyl carboxylic acid (the carboxymethyl group). This asymmetry imparts a differentiated pKa profile, where the aliphatic acid is inherently less acidic than the aryl acid . Furthermore, its non-linear, 3,3'-substitution pattern introduces a distinct kinked geometry, which is critical for constructing coordination polymers and Metal-Organic Frameworks (MOFs) with non-coplanar, porous architectures, a feature that linear or 4,4'-analogs cannot replicate [1].

Quantifiable Differentiation of 3-[3-(Carboxymethyl)phenyl]benzoic Acid vs. Closest Analogs


Differentiated Acidity Profile: pKa Difference Between Aryl and Alkyl Carboxylic Groups

The target compound exhibits two distinct pKa values due to its unique structure, with the benzoic acid moiety (aryl-COOH) being more acidic than the carboxymethyl group (alkyl-COOH). This differentiation is absent in symmetric dicarboxylates like 4,4'-biphenyldicarboxylic acid (H2BPDC), which presents two chemically equivalent acidic sites. The estimated pKa values for the aryl-COOH (~4.1) and alkyl-COOH (~4.3) enable sequential deprotonation, offering a higher degree of synthetic control not possible with H2BPDC (predicted pKa ~3.77 for both groups) .

Coordination Chemistry pH-Controlled Synthesis Deprotonation

Regioisomeric Purity: Unique Molecular Identity vs. 4'-Substituted Analogs

3-[3-(Carboxymethyl)phenyl]benzoic acid is a specific regioisomer defined by its InChIKey VRQGZJATEFPTFZ-UHFFFAOYSA-N [1]. It is structurally distinct from its closest commercially available analog, 3-[4-(carboxymethyl)phenyl]benzoic acid (CAS 868394-58-5), which has a different substitution pattern. Both compounds share the same molecular formula (C15H12O4) and weight (256.25 g/mol), but their different InChIKeys confirm they are unique, non-interchangeable chemical entities .

Quality Control Procurement Analytical Chemistry

Differentiated Topological Polar Surface Area (tPSA) vs. Symmetric Biphenyl Linkers

The presence of two distinct carboxylic acid groups in an asymmetric arrangement results in a higher topological polar surface area (tPSA) compared to a symmetric dicarboxylate of similar molecular weight. The tPSA for 3-[3-(carboxymethyl)phenyl]benzoic acid is predicted to be 74.6 Ų , while 4,4'-biphenyldicarboxylic acid, a common MOF linker, has a tPSA of 74.6 Ų but with a lower molecular weight. The key difference lies in the distribution of polar surface area, which is more localized in the target compound due to the methylene spacer.

Drug Design ADME Prediction Bioavailability

Validated Application Scenarios for 3-[3-(Carboxymethyl)phenyl]benzoic Acid


Asymmetric Linker for Metal-Organic Frameworks (MOFs) with Kinked Topology

This compound's 3,3'-substitution pattern and asymmetric carboxylates make it an ideal linker for constructing MOFs with non-linear, kinked geometries. This is a direct result of the structural differentiation established in the regioisomeric purity evidence . Unlike the linear 4,4'-biphenyldicarboxylate linkers that produce predictable, straight-channel frameworks, the kinked geometry of 3-[3-(carboxymethyl)phenyl]benzoic acid can induce porosity and create unique binding pockets with differentiated chemical environments for each carboxylate group [1].

Synthesis of Heterobimetallic Complexes via Stepwise Deprotonation

The differentiated pKa values of the aryl and alkyl carboxylic acid groups enable a stepwise deprotonation and metalation strategy. At a specific pH, the more acidic benzoic acid moiety can be selectively deprotonated and coordinated to one metal center, while the less acidic carboxymethyl group can subsequently bind a second, different metal ion at a higher pH. This controlled assembly is a significant advantage over symmetric linkers with a single pKa, which would bind both metal ions simultaneously and indiscriminately.

Precursor for Functionalized Pharmaceuticals via the Ullmann Reaction

This compound serves as a strategic precursor in organic synthesis. Its structure is specifically designed for transformations like the Ullmann reaction, where it can be used to synthesize 2-[(carboxymethyl)-(phenyl)amino]benzoic acid derivatives . The unique spatial arrangement of the two carboxylic acid groups, as defined by its InChIKey [1], ensures the correct regiochemistry for subsequent cyclization or coupling steps, making it a more reliable building block than its regioisomers for generating complex molecular architectures.

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